
Ethyl 2-cyano-4-oxo-4-phenylbutanoate
Vue d'ensemble
Description
Ethyl 2-cyano-4-oxo-4-phenylbutanoate is an organic compound with the molecular formula C13H13NO3 . It is a versatile intermediate used in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries. This compound is known for its unique structure, which includes a cyano group, a keto group, and a phenyl ring, making it a valuable building block in organic chemistry.
Mécanisme D'action
Target of Action
It’s structurally similar compound, 4-oxo-4-phenyl-but-2-enoates, is known to inhibit menb, the 1,4-dihydroxyl-2-naphthoyl-coa synthase in the bacterial menaquinone (mk) biosynthesis pathway .
Mode of Action
It’s structurally similar compound, 4-oxo-4-phenyl-but-2-enoates, inhibits its target through the formation of an adduct with coenzyme a (coa) .
Biochemical Pathways
The compound likely affects the menaquinone (MK) biosynthesis pathway, given the known action of its structurally similar compound . The downstream effects of this inhibition would depend on the specific role of menaquinone in the organism, which is typically involved in electron transport in bacterial cells.
Pharmacokinetics
The compound’s molecular weight (21722100), LogP (157218), and PSA (6716000) suggest that it may have reasonable bioavailability .
Result of Action
Given its potential role in inhibiting the menaquinone (mk) biosynthesis pathway, it could potentially disrupt electron transport in bacterial cells .
Action Environment
It’s structurally similar compound, 4-oxo-4-phenyl-but-2-enoates, has been reported to be affected by the presence of ionic liquid in its asymmetric reduction by saccharomyces cerevisiae .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-4-oxo-4-phenylbutanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base, followed by the addition of cyanoacetic acid . The reaction typically proceeds under mild conditions, with the base catalyzing the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-cyano-4-oxo-4-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The cyano group can be substituted with other functional groups, such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethyl 2-cyano-4-oxo-4-phenylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of various drugs, including anti-inflammatory and anticancer agents.
Industry: This compound is used in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-cyano-4-oxo-2-(2-oxo-2-phenylethyl)-4-phenylbutanoate: This compound has a similar structure but includes an additional phenylethyl group, which may alter its reactivity and applications.
2-cyano-4-oxo-4-phenylbutanoic acid ethyl ester: This is another closely related compound with similar functional groups but different reactivity and applications.
Uniqueness
Ethyl 2-cyano-4-oxo-4-phenylbutanoate is unique due to its combination of a cyano group, a keto group, and a phenyl ring. This combination provides a versatile platform for various chemical transformations and applications, making it a valuable compound in both research and industry .
Propriétés
IUPAC Name |
ethyl 2-cyano-4-oxo-4-phenylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-17-13(16)11(9-14)8-12(15)10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJHSLCAIKFIGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)C1=CC=CC=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
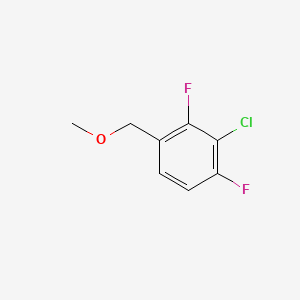
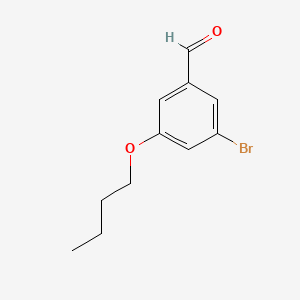
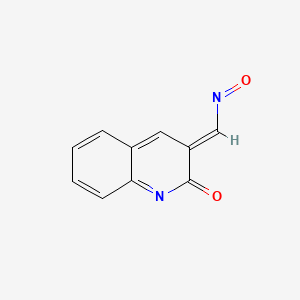
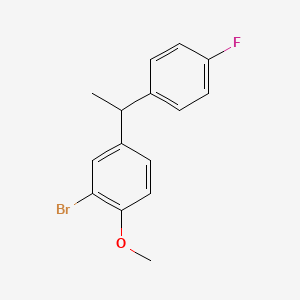
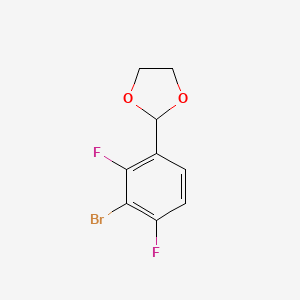
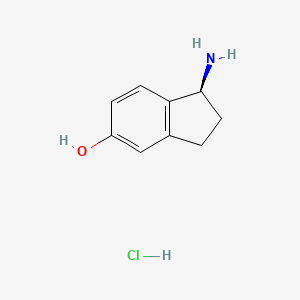
![Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium hydrate [Sr(TMHD)2]](/img/structure/B6289550.png)







